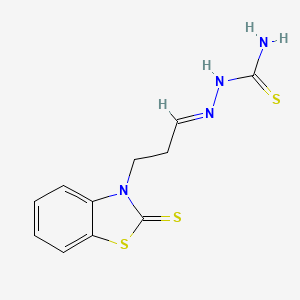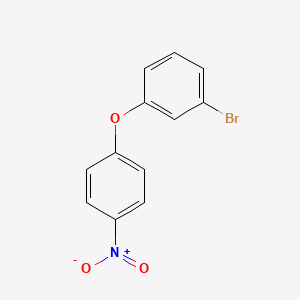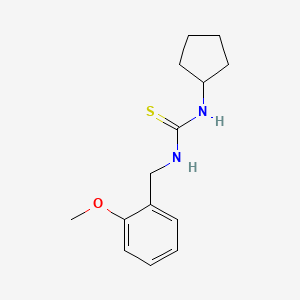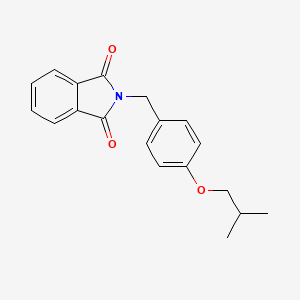![molecular formula C15H21N5O B5696505 N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a spirocyclic compound that contains a triazaspiro ring system, which gives it a distinctive structure.
作用机制
MTSET modifies cysteine residues in proteins through the formation of a disulfide bond. This modification can have a range of effects on protein function, including changes in protein conformation, activity, and stability. MTSET has been shown to be a reversible inhibitor of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been shown to modulate the activity of enzymes, such as the protein kinase C (PKC) family.
Biochemical and Physiological Effects:
MTSET has been shown to have a range of biochemical and physiological effects, depending on the protein target. In ion channels, MTSET can cause reversible inhibition or activation, depending on the channel type and location of the modified cysteine residue. In enzymes, MTSET can modulate activity by altering protein conformation or by blocking substrate binding. The effects of MTSET on protein-protein interactions are less well understood, but it has been suggested that it can disrupt disulfide bonds that are critical for protein complex formation.
实验室实验的优点和局限性
One of the main advantages of MTSET is its specificity for cysteine residues. This allows researchers to selectively modify a single amino acid in a protein of interest, without affecting other residues. MTSET is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of MTSET is its potential for off-target effects. The modification of cysteine residues can have unintended consequences on protein function, and it is important to carefully validate the effects of MTSET on the protein of interest.
未来方向
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can target other amino acid residues, such as histidine or lysine. Another direction is the use of MTSET in conjunction with other research tools, such as site-directed mutagenesis or X-ray crystallography, to gain a better understanding of protein structure and function. Finally, the use of MTSET in drug discovery and development is an area of active research, as it has the potential to identify new targets for therapeutic intervention.
合成方法
MTSET can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with 1,3,5-triazaspiro[5.5]undecane-4,6-dione. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the spirocyclic ring system. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
MTSET has been extensively studied for its potential use as a research tool in the field of biochemistry. It is commonly used as a sulfhydryl-specific reagent to modify cysteine residues in proteins. MTSET has been shown to be a useful tool for studying the structure and function of ion channels, enzymes, and receptors. It has also been used to investigate the role of cysteine residues in protein-protein interactions.
属性
IUPAC Name |
4-N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-21-12-7-5-6-11(10-12)17-14-18-13(16)19-15(20-14)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHIDWHBMAEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)





![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)